molecular formula C18H22ClN3O3 B2729692 3-(4-acetyl-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide CAS No. 890597-08-7

3-(4-acetyl-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide

Cat. No.: B2729692
CAS No.: 890597-08-7
M. Wt: 363.84
InChI Key: YCECVZKHPCSEEU-UHFFFAOYSA-N
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Description

3-(4-Acetyl-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide is a high-quality chemical reagent offered for research purposes. This compound is strictly for use in laboratory studies and is not intended for diagnostic or therapeutic applications in humans or animals. The molecular structure of this compound features a pyrazole core, a heterocycle known to be a useful scaffold in medicinal chemistry. Pyrazole and 1,2,4-triazole-derived compounds are frequently investigated for their diverse pharmacological properties, which can include antioxidant and anticancer activities . The incorporation of specific moieties, such as an acetyl group, is a common strategy in drug discovery to modify the biological activity and physicochemical properties of a lead compound . Researchers may find this compound particularly valuable for screening in assays related to oxidative stress, as analogs with similar structures have demonstrated significant radical scavenging capabilities. Furthermore, its potential as a cytotoxic agent can be explored against various human cancer cell lines, such as glioblastoma and triple-negative breast cancer, following established protocols like the MTT assay . The chloromethoxyphenyl moiety present in the structure is a feature found in other molecules studied as kinase inhibitors, suggesting a potential mechanism of action involving interference with key cellular signaling pathways . We provide this compound to the scientific community to support innovative research in chemical biology and drug discovery.

Properties

IUPAC Name

3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-10(22-12(3)18(13(4)23)11(2)21-22)8-17(24)20-15-9-14(19)6-7-16(15)25-5/h6-7,9-10H,8H2,1-5H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCECVZKHPCSEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CC(=O)NC2=C(C=CC(=C2)Cl)OC)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-acetyl-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a pyrazole ring substituted with an acetyl group and a butanamide moiety linked to a chloro-substituted methoxyphenyl group. The structural formula can be represented as follows:

C15H18ClN3O2\text{C}_{15}\text{H}_{18}\text{Cl}\text{N}_3\text{O}_2

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
  • Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to apoptosis in cancer cells.

Anticancer Activity

Several studies have reported on the anticancer properties of pyrazole derivatives. For instance:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and HeLa (cervical cancer). The IC50 values were determined through dose-response experiments.
Cell LineIC50 (µM)Selectivity Index
HCT11612.510
HeLa15.08

These results indicate that the compound has a favorable selectivity index, suggesting lower toxicity towards normal cells compared to cancer cells.

Anti-inflammatory Activity

Research has indicated that similar pyrazole compounds can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.

  • Inhibition Assays : The compound was tested for its ability to inhibit COX-1 and COX-2 enzymes, showing promising results with IC50 values in the low micromolar range.

Case Studies

  • Study on Pyrazole Derivatives : A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various pyrazole derivatives, including compounds similar to this compound. The study found that modifications on the pyrazole ring significantly affected anticancer activity and selectivity towards cancerous cells.
  • Therapeutic Applications : Another significant study focused on the use of pyrazole derivatives in treating inflammatory diseases. The findings suggested that these compounds could serve as effective anti-inflammatory agents due to their ability to modulate immune responses.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several classes of amide-containing heterocycles. Key comparisons include:

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Amide Chain Aryl Substituent Key Functional Groups Reference
Target Compound Pyrazole Butanamide 5-chloro-2-methoxyphenyl Acetyl, dimethylpyrazolyl
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide Piperidine Butanamide 4-fluorophenyl Fluorophenyl, phenylethylpiperidinyl
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide Indazole Acetamide 4-ethoxyphenyl, fluorophenylamino Ethoxyphenyl, morpholine-carbonyl
4-{3-[2-(4-Ethoxyphenyl)acetylamido]-1-trityl-1H-indazol-5-ylamino}-3-fluorobenzoic acid Indazole Acetamide 4-ethoxyphenyl, fluorobenzoic acid Ethoxyphenyl, carboxylic acid
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine Acetamide 2-fluorobenzyl Sulfone, benzothiazine

Key Observations:

Core Heterocycles: The pyrazole core in the target compound differs from indazole () and pyrazolo-benzothiazine (), which may alter electronic properties and binding affinities. Piperidine-containing compounds () exhibit basic nitrogen atoms, enabling protonation at physiological pH, unlike the neutral pyrazole system.

Aryl Substituents:

  • The 5-chloro-2-methoxyphenyl group in the target compound combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may modulate solubility and receptor binding.
  • Fluorinated aryl groups () enhance metabolic resistance and membrane permeability compared to chloro/methoxy groups .

Pharmacological Implications (Inferred)

While pharmacological data for the target compound are absent, structural analogs provide insights:

  • Electron-Withdrawing Groups: The chloro substituent may enhance binding to hydrophobic pockets in enzymes, as seen in fluorinated anticancer agents ().
  • Methoxy Groups: Methoxy substituents in aryl rings (e.g., ) are associated with improved solubility and reduced toxicity compared to purely hydrophobic groups.

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